molecular formula C41H62O14 B009748 Amphoteronolide B CAS No. 106799-07-9

Amphoteronolide B

Cat. No. B009748
CAS RN: 106799-07-9
M. Wt: 778.9 g/mol
InChI Key: VOPKRGFUUMVSHY-ZQCSYNFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Amphoteronolide B methyl ester, a derivative of this compound, was synthesized for the first time from Amphotericin B through a sequence involving a novel oxidative deglycosidation reaction. This method has paved the way for the preparation of numerous Amphotericin B aglycone derivatives, offering a new avenue for exploring the therapeutic potential of Amphotericin B derivatives (Nicolaou et al., 1987).

Molecular Structure Analysis

The molecular properties of Amphotericin B, from which this compound is derived, have been extensively studied through molecular dynamics simulations. These studies provide valuable insights into the structure of Amphotericin B channels in fungal cells, which are crucial for understanding the interaction of this compound with biological membranes. The simulations reveal the importance of hydrogen bonding interactions in stabilizing the channel structure, highlighting the role of hydroxyl, amino, and carboxyl groups in the molecule's activity (Baginski et al., 1997).

Chemical Reactions and Properties

Genetic engineering of Streptomyces nodosus, the producer of Amphotericin B, has led to the isolation and characterization of Amphotericin B analogues and derivatives, including this compound. These derivatives exhibit varied chemical reactions and properties, contributing to the understanding of the compound's therapeutic potential and mechanism of action. The identification of polyketide synthase product 8-deoxy-16-descarboxyl-16-methyl-amphoteronolide B and the production of truncated polyketide intermediates through targeted gene replacement offer insights into the biosynthesis and chemical diversity of Amphotericin B derivatives (Murphy et al., 2010).

Physical Properties Analysis

The synthesis of Amphotericin B derivatives, including this compound, has been reviewed, highlighting the preparation and biological properties of these compounds. The physical properties of this compound and its derivatives play a crucial role in their antifungal activity and interaction with cell membranes. These properties are influenced by the compound's molecular structure, including the presence of hydrophobic and hydrophilic domains, which affect its solubility, stability, and ability to form channels in fungal cell membranes (Volmer et al., 2010).

Chemical Properties Analysis

The self-assembly of Amphotericin B, the parent compound of this compound, and its interaction with sterols in membranes have been studied to understand the drug's mechanism of action and toxic side effects. These studies shed light on the chemical properties of this compound, including its ability to form molecular structures responsible for its antifungal activity. The analysis of self-assembly and the formation of ion channels in membranes provide insights into the drug's efficacy and potential side effects, crucial for developing safer and more effective antifungal therapies (Starzyk et al., 2014).

Scientific Research Applications

  • Prion Diseases : Amphotericin B affects the course of experimental prion diseases, providing insights into pathogenic mechanisms of these neurodegenerative disorders (Adjou et al., 1997).

  • Broad Spectrum Antifungal : It is effective in treating various fungal infections like candidosis, cryptococcosis, histoplasmosis, and others (Ellis, 2002).

  • Oral Formulations for Parasitic Infections : Novel oral formulations are being developed for enhanced absorption and treatment of parasitic infections such as leishmaniasis (Wasan et al., 2022).

  • Gene Expression in Fungal Infections : Treatment with Amphotericin B leads to differential gene and protein expression in Aspergillus fumigatus, indicating potential drug targets for systemic fungal infections (Gautam et al., 2008).

  • Neonatal Invasive Candidiasis : Liposomal amphotericin B is a treatment option for invasive candidiasis in neonates, particularly for those at high risk of nephrotoxicity (Al Arishi et al., 1997).

  • Oral Nanosuspension for Visceral Leishmaniasis : Oral amphotericin B nanosuspension reduces liver parasite load in visceral leishmaniasis (Kayser et al., 2003).

  • Six Decades of Clinical Use : Amphotericin B is celebrated for its broad spectrum of activity, low resistance rates, and clinical efficacy in treating invasive fungal diseases (Cavassin et al., 2021).

  • Antibiotic Activity Mechanism : It binds to cells in small aggregates, preferring mature cell walls and plasma membranes of budding daughter cells in Candida albicans (Grela et al., 2019).

  • Activity Against Various Pathogens : Besides antifungal action, it's also effective against HIV, Leishmania parasites, and prion diseases (Carmody et al., 2005).

  • Molecular Dynamics : Hydrogen bonding interactions in the amphotericin B/cholesterol channel are key to its activity, offering insights for new drug developments (Bagiński et al., 1997).

Mechanism of Action

Amphoteronolide B, similar to Amphotericin B, exerts its antifungal effect by disrupting fungal cell wall synthesis due to its ability to bind to sterols, primarily ergosterol. This binding leads to the formation of pores that allow leakage of cellular components .

Safety and Hazards

Amphoteronolide B is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Amphotericin B, a closely related compound, has been repurposed due to its significant antibacterial potential . This suggests potential future directions for Amphoteronolide B. Additionally, the development of safer alternatives to Amphotericin B remains an important objective .

properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPKRGFUUMVSHY-ZQCSYNFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910115
Record name 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106799-07-9
Record name Amphoteronolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.